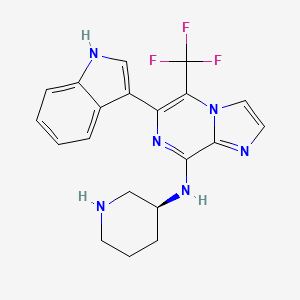

Cdk7-IN-12

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H19F3N6 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

6-(1H-indol-3-yl)-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |

InChI |

InChI=1S/C20H19F3N6/c21-20(22,23)17-16(14-11-26-15-6-2-1-5-13(14)15)28-18(19-25-8-9-29(17)19)27-12-4-3-7-24-10-12/h1-2,5-6,8-9,11-12,24,26H,3-4,7,10H2,(H,27,28)/t12-/m0/s1 |

InChI Key |

ZMUIQHLNZCFNDG-LBPRGKRZSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1CC(CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for Cdk7-IN-12?

An In-depth Technical Guide to the Mechanism of Action of Cdk7-IN-12

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3][4][5][6] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][4][7] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[3][5][6][7][8][9] Given its dual roles, CDK7 has emerged as a promising therapeutic target in oncology. This guide focuses on the mechanism of action of Cdk7-IN-12, a selective covalent inhibitor of CDK7, providing a detailed overview for researchers, scientists, and drug development professionals. For the purpose of this guide, Cdk7-IN-12 is understood to be the compound YKL-5-124, as it is a prominent and well-characterized selective covalent CDK7 inhibitor described in the scientific literature.[1][2][10]

Mechanism of Action

Cdk7-IN-12 (YKL-5-124) is a highly selective, covalent inhibitor of CDK7.[1][2][10] Its mechanism of action is centered on the irreversible binding to a specific cysteine residue (Cys312) located outside the kinase domain of CDK7.[1] This covalent modification leads to the inhibition of CDK7's kinase activity.

The primary consequences of CDK7 inhibition by Cdk7-IN-12 are the disruption of the cell cycle and a specific impact on transcription.[1][2][10] By inhibiting the CAK activity of CDK7, Cdk7-IN-12 prevents the activating phosphorylation of cell cycle CDKs, leading to a robust cell cycle arrest, primarily at the G1/S transition.[1][2][10] This is demonstrated by the reduced phosphorylation of CDK1 (at Thr161) and CDK2 (at Thr160) upon treatment with the inhibitor.[1]

In contrast to less selective CDK7 inhibitors like THZ1, which also potently inhibit CDK12 and CDK13, Cdk7-IN-12 exhibits high selectivity for CDK7.[1][2][10] This selectivity reveals a predominant cell-cycle phenotype upon CDK7 inhibition.[2][10] Interestingly, treatment with Cdk7-IN-12 alone does not lead to a significant change in the phosphorylation of the RNAPII CTD, a hallmark of transcriptional inhibition by compounds like THZ1.[1][2][10] However, the combination of Cdk7-IN-12 with a selective CDK12/13 inhibitor can recapitulate the inhibition of RNAPII CTD phosphorylation, suggesting a level of redundancy in the control of gene transcription by these related kinases.[2][10] The selective inhibition of CDK7 by Cdk7-IN-12 has been shown to specifically impact the expression of E2F-driven genes.[2][10]

Quantitative Data

The following tables summarize the key quantitative data for Cdk7-IN-12 (YKL-5-124) and other relevant CDK inhibitors.

Table 1: Biochemical Activity of CDK Inhibitors

| Compound | Target | IC50 (nM) | Notes |

| Cdk7-IN-12 (YKL-5-124) | CDK7 | 53.5 | In vitro kinase assay at 1mM ATP.[1] |

| CDK12 | No inhibition | At concentrations tested.[1] | |

| CDK13 | No inhibition | At concentrations tested.[1] | |

| THZ1 | CDK7 | equipotent | equipotent with CDK12 and CDK13.[1] |

| CDK12 | equipotent | equipotent with CDK7 and CDK13.[1] | |

| CDK13 | equipotent | equipotent with CDK7 and CDK12.[1] | |

| SY-351 | CDK7 | 23 | At Km ATP for the enzyme.[11][12] |

| CDK2 | 321 | At Km ATP for the enzyme.[11][12] | |

| CDK9 | 226 | At Km ATP for the enzyme.[11][12] | |

| CDK12 | 367 | At Km ATP for the enzyme.[11][12] | |

| CDK7/12-IN-1 | CDK7 | 3 | [13] |

| CDK12 | 277 | [13] |

Table 2: Cellular Activity of CDK Inhibitors

| Compound | Cell Line | Assay | Parameter | Value (nM) | Notes |

| Cdk7-IN-12 (YKL-5-124) | OCI-AML3 (CDK7 wild-type) | Antiproliferation | IC50 | 4 | [14] |

| OCI-AML3 (CDK7 Cys312-mutant) | Antiproliferation | IC50 | 3980 | [14] | |

| SY-351 | HL-60 | Target Occupancy | EC50 (CDK7) | 8.3 | 1-hour treatment.[11][12] |

| HL-60 | Target Occupancy | EC90 (CDK7) | 39 | 1-hour treatment.[11][12] | |

| HL-60 | Target Occupancy | EC50 (CDK12) | 36 | 1-hour treatment.[11][12] | |

| HL-60 | Target Occupancy | EC90 (CDK12) | 172 | 1-hour treatment.[11][12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing the findings.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of compounds against purified kinases.

-

General Protocol:

-

Purified recombinant CDK7, CDK12, and CDK13 enzymes are used.

-

The kinase reactions are typically performed in a buffer containing ATP (e.g., 1mM) and a suitable substrate (e.g., a peptide or protein substrate for the specific kinase).[1]

-

The compound of interest (e.g., Cdk7-IN-12) is added at various concentrations.

-

The reaction is initiated by the addition of the enzyme or ATP.

-

After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

-

The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP followed by autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.[15]

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Proliferation Assays

-

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

-

General Protocol:

-

Cancer cells (e.g., OCI-AML3) are seeded in multi-well plates at a specific density.

-

The cells are allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the inhibitor (e.g., Cdk7-IN-12) or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which quantifies the number of viable cells.

-

The IC50 values are determined by analyzing the dose-response relationship.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To determine the effect of the inhibitor on the phosphorylation status of specific proteins in cellular signaling pathways.

-

General Protocol:

-

Cells are treated with the inhibitor or vehicle for a specified time.

-

The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-CDK1, phospho-CDK2, or total CDK1/2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.

-

The band intensities are quantified to determine the relative levels of protein phosphorylation.

-

Visualizations

Signaling Pathway of CDK7 and Inhibition by Cdk7-IN-12

Caption: Mechanism of Cdk7-IN-12 action on cell cycle and transcription.

Experimental Workflow for Cdk7-IN-12 Evaluation

Caption: Workflow for evaluating Cdk7-IN-12's inhibitory activity.

Conclusion

Cdk7-IN-12 (YKL-5-124) is a potent and highly selective covalent inhibitor of CDK7. Its primary mechanism of action involves the irreversible inhibition of CDK7's kinase activity, which leads to a pronounced cell-cycle arrest at the G1/S transition due to the blockade of CAK function. The high selectivity of Cdk7-IN-12 over other transcriptional CDKs, such as CDK12 and CDK13, has been instrumental in dissecting the specific roles of CDK7 in cell cycle control versus transcription. This selective inhibition primarily affects E2F-driven gene expression without causing a global shutdown of transcription, a phenotype observed with less selective inhibitors. The detailed understanding of Cdk7-IN-12's mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its further investigation as a potential therapeutic agent in cancers characterized by misregulation of the cell cycle.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]

- 8. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]

- 15. thesgc.org [thesgc.org]

An In-depth Technical Guide to the Covalent CDK7 Inhibitor THZ1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription. Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.

THZ1 is a first-in-class, highly selective, and potent covalent inhibitor of CDK7.[3] It exhibits a unique mechanism of action by forming a covalent bond with a cysteine residue outside the canonical kinase domain, leading to irreversible inhibition.[4] This guide will delve into the technical details of THZ1, providing researchers with the necessary information to understand and utilize this important chemical probe.

Chemical Structure and Properties

THZ1 is a phenylaminopyrimidine derivative with an acrylamide moiety that is crucial for its covalent binding to CDK7.

Chemical Name: (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide Molecular Formula: C₃₁H₂₈ClN₇O₂[5] Molecular Weight: 566.06 g/mol [5]

Structure:

Synthesis of THZ1

The detailed synthesis of THZ1 has been reported in the supplementary information of the seminal paper by Kwiatkowski et al. in Nature (2014). The synthesis involves a multi-step process culminating in the formation of the final product. Researchers interested in the specific reaction conditions, purification methods, and characterization data are directed to the supplementary materials of this publication.

Reference for Synthesis Protocol:

-

Kwiatkowski, N., Zhang, T., Rahl, P. B., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620. The detailed synthesis scheme and experimental procedures for THZ1 are provided in the Supplementary Information of this article.

Below is a generalized workflow for the synthesis of THZ1.

Caption: Generalized workflow for the synthesis of THZ1.

Mechanism of Action

THZ1 acts as an irreversible inhibitor of CDK7 by forming a covalent bond with Cysteine 312 (Cys312), a non-catalytic residue located in a region C-terminal to the kinase domain.[2][6] This covalent modification is mediated by the acrylamide moiety of THZ1. The unique location of Cys312 in CDK7 contributes to the high selectivity of THZ1 over other kinases.

Signaling Pathways Modulated by THZ1

By inhibiting CDK7, THZ1 impacts multiple downstream signaling pathways that are critical for cancer cell proliferation and survival.

CDK7-Mediated Signaling Pathways:

Caption: Overview of CDK7 signaling pathways and the inhibitory effect of THZ1.

Quantitative Data

The inhibitory activity of THZ1 has been quantified in various biochemical and cellular assays.

| Target/Cell Line | Assay Type | IC₅₀/K𝘥 | Reference |

| CDK7 | Kinase Binding Assay | 3.2 nM (IC₅₀) | [3] |

| Jurkat (T-ALL) | Cell Proliferation | 50 nM (IC₅₀) | [3] |

| Loucy (T-ALL) | Cell Proliferation | 0.55 nM (IC₅₀) | [3] |

| CDK12 | Kinase Assay | 250 nM (IC₅₀) | [2] |

| CDK7 | Kinase Binding Assay | 142 nM (K𝘥 for THZ1-R) | [7] |

| Various Cancer Cell Lines | Cell Proliferation | < 200 nM (IC₅₀) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of THZ1.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, which is indicative of cell proliferation.[6]

Protocol:

-

Seed urothelial carcinoma cells (e.g., T24, BFTC905) in 96-well plates at a density of 4,000 cells/well.

-

After 24 hours, treat the cells with various concentrations of THZ1 or DMSO (vehicle control) for 48 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 2 hours.

-

Remove the labeling medium, fix the cells, and denature the DNA.

-

Add anti-BrdU-POD antibody and incubate.

-

Wash the wells and add substrate solution.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

-

Treat B-ALL cells (e.g., NALM6, REH) with the desired concentrations of THZ1 or DMSO for 6-24 hours.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for RNAPII Phosphorylation

This technique is used to detect the phosphorylation status of the RNAPII CTD at specific serine residues.

Protocol:

-

Treat cells (e.g., Jurkat) with THZ1 or DMSO for the desired time (e.g., 4 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of THZ1 in a mouse model.

Protocol:

-

Inject human multiple myeloma cells (e.g., U266) subcutaneously into the flank of immunodeficient mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer THZ1 (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

THZ1 is a powerful and selective tool for studying the biological functions of CDK7. Its unique covalent mechanism of action and potent anti-proliferative effects in various cancer models have established it as a valuable chemical probe and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a solid foundation for researchers to understand and utilize THZ1 in their studies of transcription, cell cycle regulation, and cancer biology.

References

- 1. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]

- 6. A CRISPR screen identifies CDK7 as a therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor [dspace.mit.edu]

The Discovery and Development of Selective CDK7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation of many genes, including a number of oncogenes. This unique dual functionality makes CDK7 a master regulator of cell proliferation and survival, and its inhibition presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the discovery and development of selective CDK7 inhibitors, summarizing key preclinical data, detailing essential experimental methodologies, and visualizing the underlying biological pathways and drug discovery workflows.

Quantitative Data on Selective CDK7 Inhibitors

The development of potent and selective CDK7 inhibitors has been a major focus of cancer drug discovery. Several compounds have advanced to clinical trials. The following tables summarize the biochemical potency and selectivity of key selective CDK7 inhibitors.

Table 1: Biochemical Potency of Selective CDK7 Inhibitors

| Compound | Target | IC50 / Kd / Ki (nM) | Assay Conditions |

| Samuraciclib (CT7001/ICEC0942) | CDK7 | IC50: 41[1][2][3] | In vitro kinase assay |

| Mevociclib (SY-1365) | CDK7 | Ki: 17.4[4] | |

| CDK7/CycH/MAT1 | IC50: 20[4] | ||

| CDK7 | Enzymatic IC50: 22[5] | ||

| SY-5609 | CDK7 | Kd: 0.065[6][7] | |

| YKL-5-124 | CDK7 | IC50: 53.5[8][9] | In vitro kinase assay (1mM ATP) |

| CDK7/Mat1/CycH | IC50: 9.7[9][10] | In vitro kinase assay | |

| THZ1 | CDK7 | IC50: 3.2[11] | |

| XL102 (AUR102) | CDK7 | IC50: 6[12] |

Table 2: Selectivity Profile of Key CDK7 Inhibitors (IC50/Ki in nM)

| Compound | CDK7 | CDK1 | CDK2 | CDK5 | CDK9 | CDK12 | CDK13 |

| Samuraciclib (CT7001/ICEC0942) | 41[1][2][3] | ~1845 (45x)[1][3] | 578 (15x)[1][2][3] | ~9430 (230x)[1][3] | ~1230 (30x)[1][3] | - | - |

| SY-5609 | Kd: 0.065[6][7] | - | Ki: 2600[6][7] | - | Ki: 960[6][7] | Ki: 870[6][7] | - |

| YKL-5-124 | 53.5[8][9] | - | 1300 (>100x)[10] | - | 3020 (>100x)[10] | Inactive[8][9] | Inactive[8][9] |

| THZ1 | 3.2[11] | - | - | - | - | Equipotent[8] | Equipotent[8] |

| SY-1365 | Ki: 17.4[4] | - | - | - | - | - | - |

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathways

CDK7's central role in both cell cycle and transcription is a key reason for its investigation as a cancer target. The following diagrams illustrate these dual functions.

Caption: Dual roles of CDK7 in cell cycle and transcription.

Experimental Workflow for CDK7 Inhibitor Discovery

The discovery and development of a selective kinase inhibitor is a multistep process, from initial screening to preclinical and clinical evaluation.

Caption: Kinase inhibitor drug discovery and development workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of selective CDK7 inhibitors.

Biochemical Kinase Activity Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure kinase activity.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 enzyme

-

CDK7 substrate peptide (e.g., Cdk7/9tide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647 ADP Tracer

-

EDTA solution (for stopping the reaction)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration should be determined empirically to achieve ~80% of the maximum assay signal (EC80).

-

Prepare a 4X solution of the test inhibitor in kinase reaction buffer with a fixed percentage of DMSO (e.g., 4%).

-

Prepare a 4X substrate/ATP solution in kinase reaction buffer. The ATP concentration is typically set at its Km value for the kinase.

-

Prepare the Stop/Detection solution containing EDTA, Eu-anti-ADP Antibody, and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the 4X inhibitor solution to the assay wells. For control wells, add buffer with DMSO.

-

Add 5 µL of the 4X substrate/ATP solution to all wells.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X kinase solution to all wells. The final reaction volume is 10 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

-

-

Reaction Termination and Detection:

-

Add 10 µL of the Stop/Detection solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to equilibrate.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Colony Formation Assay (Soft Agar)

This assay assesses the anchorage-independent growth of cells, a hallmark of transformation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Agar (e.g., Noble agar)

-

6-well cell culture plates

-

Test inhibitor

Procedure:

-

Prepare Agar Layers:

-

Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.3% agar solution in complete medium.

-

-

Cell Suspension and Plating:

-

Harvest and count the cells.

-

Resuspend the cells in the 0.3% top agar solution at a low density (e.g., 500-1000 cells/well) containing the desired concentration of the test inhibitor or vehicle control.

-

Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.

-

-

Incubation and Feeding:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.

-

Feed the colonies every 3-4 days by adding 200-300 µL of complete medium containing the inhibitor or vehicle to the top of the agar.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies by adding a solution of crystal violet (e.g., 0.005%) to each well and incubating for 1-2 hours.

-

Wash the wells gently with PBS.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well using a microscope.

-

-

Data Analysis:

-

Compare the number and size of colonies in the inhibitor-treated wells to the vehicle control wells.

-

Calculate the percentage of colony formation inhibition.

-

Western Blotting

This technique is used to detect specific proteins in a sample and to assess the effect of CDK7 inhibitors on downstream signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Pol II Ser5, anti-phospho-CDK1, anti-phospho-CDK2, anti-cleaved PARP, anti-CDK7, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in protein lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system (e.g., a CCD camera-based imager).

-

-

Analysis:

-

Analyze the band intensities to determine the relative protein levels. Normalize the intensity of the protein of interest to the loading control.

-

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of a CDK7 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID mice)

-

Cancer cell line or patient-derived tumor tissue

-

Matrigel (optional, to support initial tumor growth)

-

Test inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

For patient-derived xenografts (PDXs), surgically implant a small piece of the patient's tumor tissue subcutaneously.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the test inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly) and route of administration.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.

-

Conclusion

The dual role of CDK7 in regulating the cell cycle and transcription makes it a highly attractive target for cancer therapy. The development of selective CDK7 inhibitors has shown significant promise in preclinical studies, with several agents now in clinical trials. This technical guide has provided a comprehensive overview of the current landscape of selective CDK7 inhibitors, including their biochemical properties, the signaling pathways they target, and the key experimental methodologies used in their evaluation. As our understanding of the intricate roles of CDK7 in cancer biology continues to grow, so too will the potential for developing novel and effective therapeutic strategies based on its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. | BioWorld [bioworld.com]

How does Cdk7-IN-12 affect cell cycle progression?

An In-Depth Technical Guide on the Effects of Cdk7 Inhibition on Cell Cycle Progression

Topic: The Impact of Cyclin-Dependent Kinase 7 (Cdk7) Inhibition on Cell Cycle Progression Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism and consequences of inhibiting Cyclin-Dependent Kinase 7 (Cdk7) on cell cycle regulation. While this document centers on the effects of Cdk7 inhibition, exemplified by compounds conceptually similar to a selective inhibitor like "Cdk7-IN-12," it utilizes data from well-characterized, selective Cdk7 inhibitors to illustrate the core principles.

Introduction: The Dual Role of Cdk7

Cyclin-dependent kinase 7 (Cdk7) is a serine/threonine kinase that occupies a unique and critical position at the intersection of cell cycle control and gene transcription.[1][2] Its multifaceted roles make it an attractive target for therapeutic intervention, particularly in oncology.

-

Cell Cycle Regulation: Cdk7 is the catalytic subunit of the Cdk-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[1][3][4] In this capacity, Cdk7 is responsible for the activating phosphorylation of key cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, on their T-loop domains.[3][4][5] This activation is essential for driving cells through the different phases of the cell cycle.[3][6]

-

Transcriptional Regulation: Cdk7 is also a core component of the general transcription factor TFIIH.[1][2] Within this complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[1][4][7] This phosphorylation is crucial for transcription initiation, promoter escape, and the transition into productive elongation.[1][4]

Given this dual functionality, inhibiting Cdk7 is hypothesized to disrupt two fundamental processes required for cancer cell proliferation: cell division and the transcription of oncogenic drivers.

Mechanism of Action of Cdk7 Inhibitors

Selective Cdk7 inhibitors, such as YKL-5-124 and others, are designed to block the ATP-binding site of the Cdk7 kinase domain.[8] This inhibition prevents the transfer of phosphate groups to its substrates, thereby simultaneously disrupting both its CAK and transcriptional functions. This dual blockade leads to a cascade of downstream effects culminating in cell cycle arrest and, in many cases, apoptosis.[8][9]

Effects on Cell Cycle Progression

Inhibition of Cdk7 disrupts the orderly progression of the cell cycle primarily by inducing arrest at the G1/S and G2/M transitions.

G1/S Phase Arrest

The transition from the G1 to the S phase is a critical checkpoint controlled by the activity of Cdk4/6 and Cdk2. Cdk7 is required to phosphorylate and activate these kinases.[3] By blocking Cdk7, inhibitors prevent the activation of Cdk2, Cdk4, and Cdk6.[8] This leads to a failure to phosphorylate the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors.[10] The resulting suppression of E2F-driven gene expression, which includes genes essential for DNA replication, causes the cell to arrest at the G1/S boundary.[8]

G2/M Phase Arrest

Progression from the G2 phase into mitosis is driven by the Cdk1/Cyclin B complex. Cdk7-mediated phosphorylation is an obligate step for the activation of Cdk1.[3][11] Inhibition of Cdk7 prevents this activation, leading to an accumulation of cells in the G2 phase and a block on mitotic entry.[7][12] Some studies have shown that Cdk7 inhibition not only prevents Cdk1 activation but can also disrupt the assembly of the Cdk1/Cyclin B complex itself.[11]

Transcriptional Disruption

Beyond its direct impact on cell cycle kinases, Cdk7 inhibition causes widespread transcriptional suppression. By blocking Pol II CTD phosphorylation, inhibitors prevent the expression of many genes, with a particular sensitivity noted for genes associated with super-enhancers.[8] This often includes key oncogenes like MYC and cell cycle regulators, further reinforcing the cell cycle arrest phenotype and promoting apoptosis.[4][12][13]

Quantitative Data on Cdk7 Inhibition

The following tables summarize representative data from studies using selective Cdk7 inhibitors, demonstrating their effects on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: Effect of Cdk7 Inhibitors on Cancer Cell Viability (IC50)

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| THZ1 | HeLa | Cervical Cancer | ~50 | [7][12] |

| THZ1 | SiHa | Cervical Cancer | ~50 | [7][12] |

| YKL-5-124 | HAP1 | Near-haploid Human | ~250 | [8] |

| THZ531 | Kelly | Neuroblastoma | 60 | [14] |

| THZ531 | B-cell Lymphoma Lines | B-cell Lymphoma | Varies (log10 IC50) | [15] |

Table 2: Effect of Cdk7 Inhibitors on Cell Cycle Phase Distribution

| Inhibitor & Conc. | Cell Line | Time (h) | % G1 | % S | % G2/M | Reference |

| THZ1 (50 nM) | HeLa | 24 | Increased | Decreased | Increased | [7] |

| THZ1 (50 nM) | SiHa | 24 | Increased | Decreased | Increased | [7] |

| YKL-5-124 (2 µM) | HAP1 | 24 | Increased | Decreased | No significant change | [8] |

Note: The specific changes in cell cycle distribution can be cell-type dependent, with some lines exhibiting a stronger G1/S arrest and others a more pronounced G2/M arrest.

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the Cdk7 inhibitor (e.g., Cdk7-IN-12) at various concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Aspirate the media and wash cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Phospho-Protein Analysis

This method is used to detect the phosphorylation status of Cdk7 substrates.

-

Protein Extraction: Treat cells with the Cdk7 inhibitor as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of Cdk7 targets (e.g., anti-phospho-Cdk1 (Thr161), anti-phospho-Cdk2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5)). Also, probe for total protein levels as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: Cdk7's role as the CDK-Activating Kinase (CAK) in the cell cycle.

Caption: Cdk7's role in transcription as part of the TFIIH complex.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

Inhibitors of Cdk7, such as the conceptual Cdk7-IN-12, represent a potent therapeutic strategy by simultaneously disrupting two core pillars of cancer cell biology: cell cycle progression and oncogenic transcription. The primary effect on the cell cycle is the induction of arrest at the G1/S and G2/M checkpoints, driven by the failure to activate essential cell cycle CDKs. This is compounded by the suppression of key transcriptional programs necessary for proliferation and survival. The data gathered from potent and selective Cdk7 inhibitors provide a strong rationale for their continued investigation and development as anti-cancer agents.

References

- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells | MDPI [mdpi.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]

Understanding the selectivity profile of Cdk7-IN-12

An In-Depth Technical Guide to the Selectivity Profile of Covalent CDK7 Inhibitors

Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy.[1][2][3] A number of potent and selective inhibitors of CDK7 have been developed to probe its biological functions and for their therapeutic potential. This guide provides a detailed technical overview of the selectivity profiles of two well-characterized covalent CDK7 inhibitors, SY-351 and YKL-5-124, which serve as exemplar compounds in the absence of specific public domain data for "Cdk7-IN-12". This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its safety and efficacy as a therapeutic agent. The following tables summarize the quantitative data on the kinase selectivity of SY-351 and YKL-5-124.

Table 1: In Vitro Kinase Inhibition Profile of SY-351

| Kinase Target | Assay Type | Parameter | Value (nM) | Reference |

| CDK7 /CCNH/MAT1 | In vitro kinase assay | IC₅₀ | 23 | [4][5] |

| CDK2/CCNE1 | In vitro kinase assay | IC₅₀ | 321 | [4][5] |

| CDK9/CCNT1 | In vitro kinase assay | IC₅₀ | 226 | [4][5] |

| CDK12/CCNK | In vitro kinase assay | IC₅₀ | 367 | [4][5] |

Table 2: Cellular Target Occupancy of SY-351 in HL-60 Cells (1-hour treatment)

| Kinase Target | Parameter | Value (nM) | Reference |

| CDK7 | EC₅₀ | 8.3 | [4][5] |

| CDK7 | EC₉₀ | 39 | [4][5] |

| CDK12 | EC₅₀ | 36 | [4][5] |

| CDK12 | EC₉₀ | 172 | [4][5] |

Table 3: Kinome-wide Selectivity of SY-351 in A549 Cell Lysate

| SY-351 Conc. | Number of Kinases Screened | Kinases inhibited >50% | Reference |

| 0.2 µM | 252 | CDK7 (>90% inhibition) | [4][6] |

| 1 µM | 252 | CDK7 , CDK12, CDK13, 3 others | [4] |

Table 4: In Vitro Kinase Inhibition Profile of YKL-5-124

| Kinase Target | Assay Type | Parameter | Value (nM) | Reference |

| CDK7 /Mat1/CycH | In vitro kinase assay | IC₅₀ | 9.7 | [1] |

| CDK2 | In vitro kinase assay | IC₅₀ | 1300 | [1] |

| CDK9 | In vitro kinase assay | IC₅₀ | 3020 | [1] |

| CDK7 (at 1mM ATP) | In vitro kinase assay | IC₅₀ | 53.5 | [1] |

| CDK12 (at 1mM ATP) | In vitro kinase assay | No inhibition | - | [1] |

| CDK13 (at 1mM ATP) | In vitro kinase assay | No inhibition | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following are descriptions of key experiments cited in the characterization of SY-351 and YKL-5-124.

KiNativ™ in situ Kinase Profiling

This method is utilized to assess the selectivity of an inhibitor against a large panel of kinases in a cellular context.

-

Cell Lysate Preparation: A549 cells are cultured and lysed to produce a native proteome extract containing active kinases.[5]

-

Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., SY-351 at 0.2 µM and 1.0 µM) for a defined period (e.g., 15 minutes) at room temperature to allow for target engagement.[5]

-

Probe Addition: A biotinylated acyl-phosphate probe, which covalently modifies the active site of ATP-binding proteins (kinases), is added to the lysate and incubated for a short duration (e.g., 10 minutes).[5]

-

Enrichment and Digestion: Probe-labeled proteins are enriched using streptavidin affinity chromatography. The enriched proteins are then subjected to tryptic digestion.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not blocked by the inhibitor. The percentage of inhibition is determined by comparing the spectral counts of each kinase in the inhibitor-treated sample to a DMSO control.

In Vitro Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified kinases.

-

Reaction Components: Purified recombinant active kinase complexes (e.g., CDK7/CCNH/MAT1, CDK2/CCNE1, CDK9/CCNT1, CDK12/CCNK) are used.[4][5] A suitable substrate (e.g., a peptide or protein) and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration close to the Kₘ for each enzyme are prepared in a kinase reaction buffer.[4][5]

-

Inhibitor Dilution Series: The inhibitor (e.g., SY-351 or YKL-5-124) is prepared in a series of dilutions.

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated together to allow for the enzymatic reaction to proceed.

-

Detection of Substrate Phosphorylation: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is quantified using methods such as filter binding assays and scintillation counting or phosphorimaging.

-

IC₅₀ Determination: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated using non-linear regression analysis.

Cellular Target Occupancy Assays

These experiments determine the extent to which an inhibitor engages its target within a cellular environment.

-

Cell Treatment: A cell line of interest (e.g., HL-60) is treated with a range of concentrations of the inhibitor (e.g., SY-351) for a specific duration (e.g., 1 hour).[4][5]

-

Competitive Pulldown: For covalent inhibitors, a competitive pulldown assay can be performed. Cells are lysed, and the lysate is incubated with a biotinylated version of a broad-spectrum kinase inhibitor that also reacts with the same active site cysteine.

-

Western Blot Analysis: The amount of target kinase (e.g., CDK7) and a closely related off-target (e.g., CDK12) pulled down by the biotinylated probe is assessed by Western blotting.[7] A reduction in the amount of pulled-down kinase in the presence of the test inhibitor indicates target engagement.

-

EC₅₀/EC₉₀ Calculation: The level of target engagement at different inhibitor concentrations is quantified, and the EC₅₀ (effective concentration for 50% target occupancy) and EC₉₀ (effective concentration for 90% target occupancy) are determined.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

CDK7's Dual Role in Transcription and Cell Cycle Regulation

CDK7 plays a central role in two fundamental cellular processes. As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation.[2][3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][8]

Caption: Dual roles of CDK7 in transcription and cell cycle, and the effect of inhibitors.

CDK7 as a Master Regulator of Transcriptional Kinases

Recent evidence suggests that CDK7 acts as a master regulator of other transcription-associated kinases, including CDK9, CDK12, and CDK13, by phosphorylating their T-loops and activating them.[4] This highlights a hierarchical control mechanism in the regulation of transcription.

Caption: CDK7's role in activating other transcriptional kinases.

Workflow for Kinome-wide Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor using a chemical proteomics approach like KiNativ™.

Caption: Experimental workflow for KiNativ™ kinase selectivity profiling.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Covalent CDK7 Inhibition in Halting Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription, processes fundamental to cancer cell proliferation and survival.[1] This technical guide provides an in-depth analysis of the mechanism and anti-tumor efficacy of covalent CDK7 inhibitors, with a focus on representative molecules such as THZ1 and YKL-5-124. We consolidate preclinical data, detail essential experimental protocols for evaluating these inhibitors, and visualize the core signaling pathways affected. This document serves as a comprehensive resource for researchers and drug development professionals investigating CDK7 inhibition as a promising cancer therapeutic strategy.

Introduction to CDK7: A Dual-Function Kinase in Cancer

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that, in conjunction with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex.[2] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3]

Furthermore, CDK7 is a component of the general transcription factor TFIIH.[3] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[4] Given that cancer cells are often characterized by both dysregulated cell cycles and a high dependency on the transcription of oncogenes, CDK7's central role in these two processes makes it an attractive target for therapeutic intervention.[5][6]

Covalent inhibitors of CDK7, such as THZ1 and the more selective YKL-5-124, have been developed to irreversibly bind to a cysteine residue near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.[6][7] Preclinical studies have demonstrated that these inhibitors can induce cell cycle arrest, apoptosis, and suppress tumor growth across a range of cancer types.[8][9][10]

Quantitative Analysis of Covalent CDK7 Inhibitor Activity

The efficacy of covalent CDK7 inhibitors has been demonstrated across a multitude of cancer cell lines and in vivo models. This section presents a summary of the quantitative data for representative inhibitors, THZ1 and YKL-5-124.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for THZ1 and YKL-5-124 in various cancer cell lines.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |

| NALM6 | B-cell Acute Lymphocytic Leukemia | THZ1 | 101.2 | [11] |

| REH | B-cell Acute Lymphocytic Leukemia | THZ1 | 26.26 | [11] |

| Multiple Lines | Breast Cancer | THZ1 | 80-300 (2-day) | [12] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | [13] |

| HL-60 | Acute Myeloid Leukemia | THZ1 | 38 | [14] |

| HAP1 | Chronic Myeloid Leukemia | YKL-5-124 | 9.7 (biochem) | [7][15] |

| Various | Multiple Myeloma | YKL-5-124 | ~500 | [9] |

Table 1: In Vitro IC50 Values of Representative Covalent CDK7 Inhibitors.

In Vivo Anti-tumor Efficacy

The anti-tumor activity of covalent CDK7 inhibitors has been validated in preclinical xenograft models. The following table summarizes key findings from in vivo studies.

| Cancer Model | Inhibitor | Dosing Regimen | Outcome | Reference |

| HNSCC Xenograft | THZ1 | Not specified | Potent inhibition of tumor overgrowth | [8] |

| Multiple Myeloma (subcutaneous) | YKL-5-124 | Not specified | Almost complete tumor eradication | [9] |

| Small Cell Lung Cancer (orthotopic) | YKL-5-124 | Not specified | Inhibition of tumor growth and prolonged survival | [10] |

| Glioblastoma Xenograft | THZ1 | Not specified | Effective disruption of GBM growth | [16] |

| Cervical Cancer (subcutaneous) | THZ1 | 10 mg/kg, twice daily | Obvious tumor repression | [17] |

| Non-Small Cell Lung Cancer Xenograft | THZ1 | Not specified | Suppressed tumor growth and weight | [18] |

Table 2: In Vivo Tumor Growth Inhibition by Representative Covalent CDK7 Inhibitors.

Core Signaling Pathways Modulated by Cdk7-IN-12

Inhibition of CDK7 disrupts key signaling pathways that are fundamental to tumor cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate the central role of CDK7 in these processes.

Experimental Protocols for Evaluating Covalent CDK7 Inhibitors

This section provides detailed methodologies for key experiments to assess the efficacy of covalent CDK7 inhibitors.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the IC50 value of a CDK7 inhibitor in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

96-well plates

-

CDK7 inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the CDK7 inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

-

MTT/CCK-8 Addition and Incubation:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CCK-8: Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

Objective: To assess the effect of a CDK7 inhibitor on the phosphorylation of its downstream targets and on the expression of key cell cycle and apoptosis-related proteins.

Materials:

-

Cancer cells treated with the CDK7 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK1, anti-phospho-CDK2, anti-phospho-RNA Pol II, anti-PARP, anti-Caspase-3, anti-MYC, anti-MCL1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the CDK7 inhibitor for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

CDK7 inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width^2) / 2).

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the CDK7 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.

-

Excise the tumors, weigh them, and process for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Conclusion

Covalent inhibition of CDK7 represents a compelling strategy for cancer therapy due to its ability to simultaneously disrupt the cell cycle and transcriptional programs that are essential for tumor growth and survival. The data and protocols presented in this guide underscore the potent anti-tumor activity of this class of inhibitors. Further research and clinical development of selective CDK7 inhibitors hold significant promise for the treatment of various malignancies, particularly those with a high degree of transcriptional dependency. This technical guide provides a foundational resource for researchers dedicated to advancing this promising area of oncology drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]

- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Dual CDK7/12 Inhibition: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Anti-Cancer Strategy

The intricate dance of the cell cycle and the precise orchestration of gene transcription are fundamental processes that, when dysregulated, lie at the heart of cancer. Cyclin-dependent kinases (CDKs) are the master conductors of these processes. While initial therapeutic strategies focused on CDKs that directly control cell cycle progression, a new and promising frontier has emerged: the targeting of transcriptional CDKs. Among these, CDK7 and CDK12 have garnered significant attention, with dual inhibition emerging as a powerful strategy to simultaneously dismantle the transcriptional machinery that fuels oncogenesis and cripple the cell's ability to repair DNA damage. This guide provides a technical overview of the core mechanisms, preclinical data, and experimental methodologies central to the field of dual CDK7/12 inhibition.

The Core Rationale: Dual Roles in Transcription and Beyond

CDK7 and CDK12 are key serine/threonine kinases that, in complex with their cyclin partners (Cyclin H for CDK7, Cyclin K for CDK12), play critical, albeit distinct, roles in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).

-

CDK7: As a core component of the general transcription factor TFIIH, CDK7 is essential for transcription initiation. It phosphorylates the Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which facilitates promoter clearance and the recruitment of mRNA capping enzymes.[1][2][3] Beyond transcription, CDK7 also functions as the CDK-activating kinase (CAK), phosphorylating and activating cell cycle CDKs like CDK1 and CDK2, thus linking transcriptional control to cell cycle progression.[4]

-

CDK12: Acting further downstream, CDK12 is crucial for transcriptional elongation. It primarily phosphorylates the Pol II CTD at Serine 2 (Ser2), a modification that releases paused Pol II and promotes productive elongation.[5] A critical function of CDK12 is to ensure the full-length transcription of exceptionally long genes, which notably include key components of the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and ATR.[6][7]

The dual inhibition of CDK7 and CDK12, therefore, delivers a potent one-two punch against cancer cells. It not only suppresses the transcription of key oncogenes but also induces a state of "BRCAness" by downregulating DDR genes, creating a synthetic lethal vulnerability that can be exploited by other therapies.

Mechanism of Action: A Multi-pronged Assault

The anti-neoplastic effects of dual CDK7/12 inhibition are driven by two primary mechanisms: profound transcriptional disruption and the induction of genomic instability.

Transcriptional Suppression of Oncogenic Drivers

Many cancers are characterized by "transcriptional addiction," a heavy reliance on the continuous, high-level expression of specific oncogenes, such as MYC.[8][9] These genes are often controlled by large regulatory elements known as super-enhancers. Dual inhibition of CDK7 and CDK12 leads to a global collapse of this oncogenic transcriptional program. Studies have shown that while inhibiting CDK7 alone can have an effect, the combined inhibition of CDK7 and CDK12/13 is required to achieve a marked downregulation of MYC and its target genes.[8][9][10] This leads to cell cycle arrest and apoptosis in cancer cells dependent on these drivers.[11]

Impairment of the DNA Damage Response (DDR)

By inhibiting CDK12-mediated phosphorylation of Pol II Ser2, dual inhibitors prevent the effective transcription of long DDR genes.[5][6] This cripples the homologous recombination (HR) repair pathway, creating a phenotype similar to that seen in cells with BRCA1/2 mutations—a state referred to as "BRCAness."[7] This induced deficiency in DNA repair renders cancer cells highly susceptible to agents that cause DNA damage, most notably PARP (Poly ADP-ribose polymerase) inhibitors. The combination of a dual CDK7/12 inhibitor and a PARP inhibitor is a key example of a synthetic lethal strategy, where the inhibition of two separate pathways is selectively toxic to cancer cells while sparing normal cells.[12][13]

Figure 1. Mechanism of dual CDK7/12 inhibition leading to anti-cancer effects.

Quantitative Data Summary

The development of potent and selective inhibitors is crucial. THZ1 is a well-studied covalent inhibitor that targets CDK7, CDK12, and CDK13. More selective agents are also in development. The tables below summarize key quantitative data for representative inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Compound | Target(s) | CDK7 IC₅₀ (nM) | CDK12 IC₅₀ (nM) | CDK13 IC₅₀ (nM) | Reference(s) |

| THZ1 | CDK7/12/13 | 3.2 | ~250 | - | [14] |

| THZ531 | CDK12/13 | - | Potent | Potent | [5] |

| SR-4835 | CDK12/13 | - | Potent | Potent | [15][16] |

| SNS-032 | CDK2/7/9 | 62 | - | - | [17] |

| SY-351 | CDK7 > CDK12 | 23 | 367 | - | [18] |

| Compound 22 | CDK7 | 7.21 | >1000 | - | [19] |

Note: IC₅₀ values can vary based on assay conditions. "-" indicates data not specified in the cited sources.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀)

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [20] |

| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [20] |

| THZ1 | HCT116 | Colorectal Carcinoma | < 200 | [21] |

| SR-4835 | 4T1 | Murine Breast Cancer | ~50 | [22] |

| Compound 22 | Mino | Mantle Cell Lymphoma | 37.5 | [19] |

| Compound 22 | MM.1S | Multiple Myeloma | 174.6 | [19] |

Key Experimental Protocols

Validating the mechanism and efficacy of dual CDK7/12 inhibitors requires a suite of specialized assays. Below are detailed methodologies for core experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK7 or CDK12.

-

Objective: To determine the IC₅₀ of an inhibitor against a specific kinase.

-

Materials:

-

Purified recombinant CDK7/CyclinH/MAT1 or CDK12/CyclinK complex (e.g., from BPS Bioscience).[23]

-

Kinase substrate (e.g., a peptide derived from the Pol II CTD).

-

ATP (often radiolabeled with ³²P or ³³P, or used in ADP-Glo™ systems).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test inhibitor at various concentrations.

-

96-well plates.

-

Detection system (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™).

-

-

Methodology:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

-

Add the test inhibitor at serially diluted concentrations to the wells. Include a DMSO vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.[24]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA or SDS loading buffer).[24][25]

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.[23]

-

Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of an inhibitor on the growth and survival of cancer cell lines.

-

Objective: To determine the anti-proliferative IC₅₀ of an inhibitor in various cell lines.

-

Materials:

-

Cancer cell lines of interest.

-

Appropriate cell culture medium and supplements.

-

96-well clear-bottom plates.

-

Test inhibitor.

-